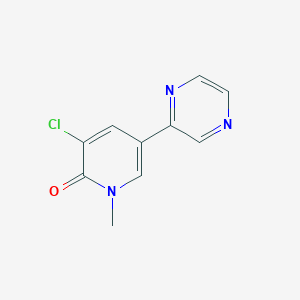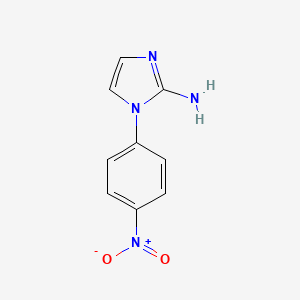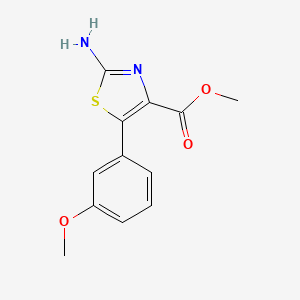![molecular formula C12H16N2O4 B8660005 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid CAS No. 691363-43-6](/img/structure/B8660005.png)
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with an ethyl-propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the meta position relative to the carboxylic acid group.
Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: The amino group is then alkylated with 1-ethylpropyl halide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethyl-propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted nitrobenzoic acids
Applications De Recherche Scientifique
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. The ethyl-propyl chain provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the ethyl-propyl chain, making it less lipophilic.
4-(1-Methyl-propylamino)-3-nitro-benzoic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
4-(1-Ethyl-butylamino)-3-nitro-benzoic acid: Contains a butyl chain, increasing its hydrophobicity compared to the ethyl-propyl derivative.
Uniqueness
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups and alkyl chain, which confer distinct chemical and biological properties. The presence of both nitro and amino groups allows for versatile chemical modifications, while the ethyl-propyl chain enhances its lipophilicity and membrane permeability.
Propriétés
Numéro CAS |
691363-43-6 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-nitro-4-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-9(4-2)13-10-6-5-8(12(15)16)7-11(10)14(17)18/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
POAMAAURYZLIOI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

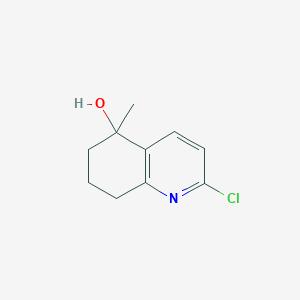
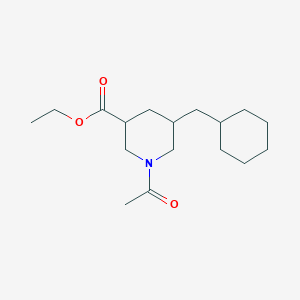


![3-(5-Chlorobenzo[b]thiophen-3-yl)-2-oxopropyl acetate](/img/structure/B8659948.png)
![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzoxazole](/img/structure/B8659962.png)
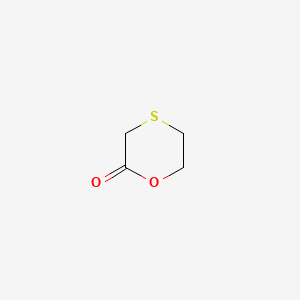

![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8659999.png)

